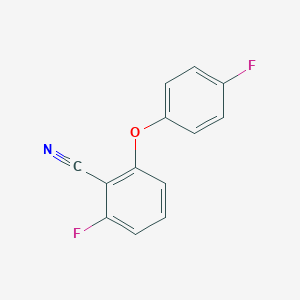

2-Fluoro-6-(4-fluorophenoxy)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-(4-fluorophenoxy)benzonitrile is a chemical compound that has garnered attention due to its unique molecular structure and potential applications in various fields of research. This document aims to provide a comprehensive overview of the synthesis, molecular structure, chemical reactions, properties, and analyses of this compound, focusing exclusively on scientific research aspects.

Synthesis Analysis

The synthesis of related fluorinated compounds often involves complex reactions, where precursors like 4-benzyloxyphenyl-(2-thienyl)iodonium bromide are utilized in nucleophilic labeling methods to achieve high radiochemical yields in specific fluorophenol syntheses (Ross et al., 2011). This method demonstrates the intricate steps required to synthesize fluorinated benzonitriles, highlighting the precision in reaction conditions essential for obtaining the desired compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile has been elucidated through various spectroscopic methods and X-ray diffraction techniques. For instance, the crystal structure and vibrational properties of related compounds have been determined, providing insights into their molecular conformations and electronic structures (Wu et al., 2021).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique chemical reactivity due to the presence of fluorine atoms, which significantly influence their electronic properties. The radiation-induced hydroxylation of benzonitrile and its derivatives underlines the impact of electron-withdrawing substituents like fluorine on the compound’s reactivity, leading to a high percentage of meta hydroxylation in the presence of specific metal salts (Eberhardt, 1977).

Physical Properties Analysis

The physical properties of fluorinated benzonitriles, including melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments. Studies on compounds with similar structures reveal that fluorination affects solubility and crystal packing, indicating the importance of fluorine atoms in determining the physical characteristics of these molecules (Naveen et al., 2006).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, such as its reactivity towards various reagents and its stability under different conditions, can be inferred from studies on similar fluorinated compounds. These studies highlight the role of the fluorine atom in enhancing the compound's stability and reactivity, making it a valuable candidate for further research and application in different scientific domains (Xiao et al., 2003).

Applications De Recherche Scientifique

Synthesis and Radiopharmaceutical Applications

- 2-Fluoro-6-(4-fluorophenoxy)benzonitrile plays a critical role in the synthesis of radiopharmaceuticals, such as 4-[18F]Fluorophenol, which is used in the development of complex radiopharmaceuticals containing a 4-[18F]fluorophenoxy moiety. This synthesis involves nucleophilic labeling from [18F]fluoride, providing a promising method for medical imaging and diagnostics (Ross, Ermert, & Coenen, 2011).

Chemical Reactions and Mechanisms

- Research into the radiation-induced hydroxylation of compounds like benzonitrile and fluorobenzene reveals the impact of metal ions on these processes. These studies help in understanding the chemical behavior and potential applications of 2-Fluoro-6-(4-fluorophenoxy)benzonitrile in various chemical reactions (Eberhardt, 1977).

Anaerobic Transformation Studies

- Investigations into the anaerobic transformation of phenol to benzoate using isomeric fluorophenols shed light on the transformation mechanisms relevant to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile. These studies are crucial for understanding environmental and biological degradation processes (Genthner, Townsend, & Chapman, 1989).

Polymer Synthesis and Properties

- 2-Fluoro-6-(4-fluorophenoxy)benzonitrile contributes to the development of advanced polymers. The synthesis of unsymmetrical polyimides using compounds related to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile leads to materials with improved processability and dielectric properties, beneficial for applications in electronics and engineering (Wang et al., 2013).

Fluorination Effects on Pharmaceuticals

- Understanding the impact of fluorination on pharmaceutical compounds is another area of research. Studies on fluorinated analogues of phenol, such as 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, can reveal how such modifications alter the pharmacological properties of drugs, guiding the development of more effective pharmaceuticals (Kirk et al., 1986).

Environmental and Biodegradation Studies

- Research into the environmental behavior and biodegradation of fluorinated compounds, including those related to 2-Fluoro-6-(4-fluorophenoxy)benzonitrile, is crucial for assessing their impact on ecosystems and potential pollution concerns. This includes studies on the anaerobic transformation of phenol and its fluorinated analogues (Genthner, Townsend, & Chapman, 2004).

Safety and Hazards

Propriétés

IUPAC Name |

2-fluoro-6-(4-fluorophenoxy)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F2NO/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPNZSQHYZPSSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371987 |

Source

|

| Record name | 2-fluoro-6-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(4-fluorophenoxy)benzonitrile | |

CAS RN |

175204-07-6 |

Source

|

| Record name | 2-fluoro-6-(4-fluorophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

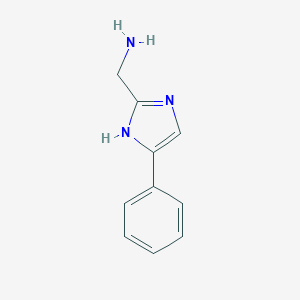

![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)

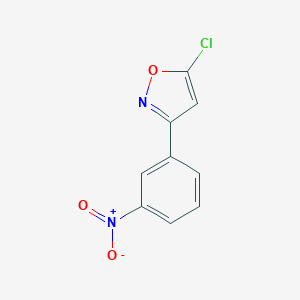

![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)

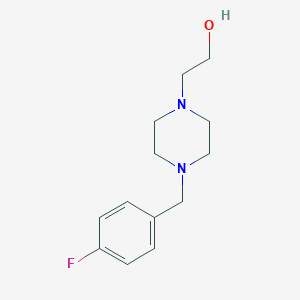

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)

![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)